
5-Bromoquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromoquinazolin-2(1H)-one is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its molecular formula is C8H5BrN2O, and it is characterized by a bromine atom attached to the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-2(1H)-one typically involves the bromination of quinazolin-2(1H)-one. One common method includes the reaction of quinazolin-2(1H)-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Quinazolin-2(1H)-one+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 5-Bromoquinazolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinazolinones can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
科学的研究の応用
5-Bromoquinazolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromoquinazolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Quinazolin-2(1H)-one: The parent compound without the bromine substitution.
6-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at a different position.
2-Aminoquinazoline: Another derivative with an amino group instead of a bromine atom.
Uniqueness: 5-Bromoquinazolin-2(1H)-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other quinazoline derivatives may not be as effective.
特性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
5-bromo-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) |
InChIキー |
ISLRXLJMBYIBOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NC(=O)N2)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
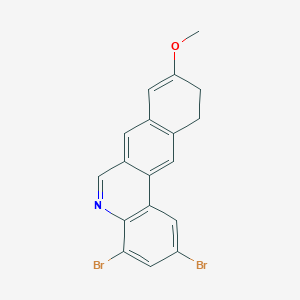
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
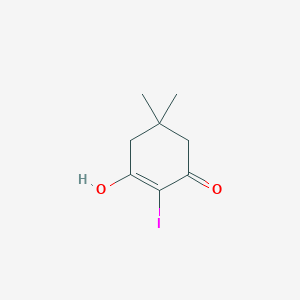
![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
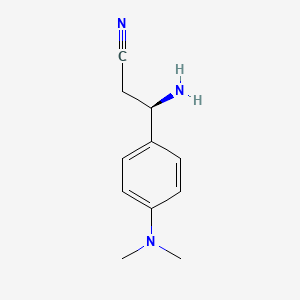

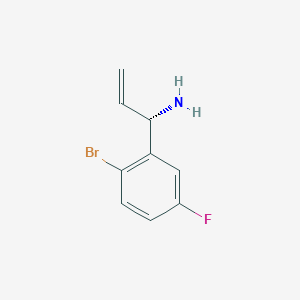
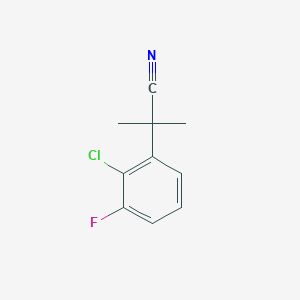

![(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
